N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide is a complex organic compound with a unique structure that includes a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the desired substituents.
Formation of Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-2-sulfonamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide
Uniqueness
The uniqueness of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide lies in its specific structural features, such as the presence of the benzoxazepine ring and the particular arrangement of substituents. These features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide is a synthetic compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Description |
---|---|
IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-methylbutanamide |
Molecular Formula | C20H28N2O3 |
Molecular Weight | 344.45 g/mol |
CAS Number | 922105-12-2 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives of benzoxazepines, compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.004 mg/mL to 0.045 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
Compound ID | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Compound 8 | En. cloacae | 0.004 | 0.008 |
Compound 11 | S. aureus | 0.008 | 0.020 |
Compound 12 | E. coli | 0.015 | 0.030 |
Compound 17 | B. cereus | 0.011 | 0.025 |
The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors that are critical for bacterial survival and replication. For instance, docking studies suggest that inhibition of the enzyme MurB is responsible for antibacterial activity against E. coli, while antifungal activity may involve interactions with lanosterol demethylase .
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds within the benzoxazepine class have shown promise in anti-inflammatory applications. The modulation of inflammatory pathways through the inhibition of specific cytokines and enzymes (such as cyclooxygenase) has been observed in related compounds .
Case Studies
- Case Study on Antibacterial Efficacy : A study involving a series of synthesized benzoxazepine derivatives demonstrated that certain modifications significantly enhanced their antibacterial efficacy compared to standard antibiotics like ampicillin and streptomycin .
- Cell Viability Assays : Cytotoxicity assays conducted on normal human cell lines (MRC5) revealed that while some derivatives exhibited potent antibacterial effects, they maintained acceptable levels of cytotoxicity, indicating potential for therapeutic use .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-6-9-21-15-11-14(20-17(22)10-13(2)3)7-8-16(15)24-12-19(4,5)18(21)23/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPGDQKKKUIODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)CC(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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